molecular formula C15H14N4O2S2 B2426078 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688336-01-8

2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2426078
CAS RN: 688336-01-8
M. Wt: 346.42
InChI Key: LSCDQONWVZXHIO-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, an imidazole ring, a thioether linkage, a thiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several features. The presence of the imidazole and thiazole rings would contribute to the compound’s aromaticity. The methoxyphenyl group would likely contribute to the compound’s lipophilicity, potentially influencing its behavior in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar acetamide group and the nonpolar methoxyphenyl group .

Scientific Research Applications

Pharmacological Activities and Synthetic Scaffolds

Biological Activities of Imidazo[2,1-b]thiazoles : Imidazo[2,1-b]thiazole derivatives have demonstrated a wide range of pharmacological activities. These compounds are integral in medicinal chemistry due to their therapeutic potential across various disease domains. The versatility of imidazo[2,1-b]thiazoles, as highlighted in the literature, underscores their significance in drug development and the possibility of exploring similar compounds for novel therapeutic applications (Shareef et al., 2019).

Thiophene Analogues and Carcinogenic Evaluation : The exploration of thiophene analogues of known carcinogens provides insight into the structural modification and its impact on biological activity. This research avenue is crucial for understanding how changing molecular frameworks can influence pharmacological profiles and safety concerns. Such investigations are relevant for compounds like 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, where specific functional groups might interact with biological systems in unique ways (Ashby et al., 1978).

Environmental Impact and Remediation

Degradation of Pharmaceuticals in Aquatic Environments : The environmental fate and degradation mechanisms of pharmaceutical compounds, including their removal from water bodies, are critical areas of research. This knowledge is essential for assessing the environmental impact of novel chemical entities and developing strategies for mitigating potential risks. Research in this domain reflects a growing awareness of the ecological footprint of pharmaceuticals and the need for sustainable practices in drug design and disposal (Vo et al., 2019).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to determine its physical and chemical properties, reactivity, and potential biological activities .

properties

IUPAC Name

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-21-12-4-2-11(3-5-12)19-8-6-17-15(19)23-10-13(20)18-14-16-7-9-22-14/h2-9H,10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCDQONWVZXHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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